

Comparing 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid to other VHL ligands

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Compound of Interest

Compound Name: 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid

Cat. No.: B1346673

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A Comparative Guide to VHL Ligands for PROTAC Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The von Hippel-Lindau (VHL) E3 ubiquitin ligase is a cornerstone in the field of targeted protein degradation, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome. The affinity and specificity of the ligand for VHL are critical determinants of a PROTAC's efficacy. This guide provides a comparative overview of well-characterized VHL ligands and outlines the experimental framework required to evaluate novel ligands.

Regarding **8-Fluoro-4-hydroxyquinoline-2-carboxylic acid**: Following a comprehensive review of publicly available scientific literature and databases, no experimental data was found to suggest that **8-Fluoro-4-hydroxyquinoline-2-carboxylic acid** functions as a ligand for the von Hippel-Lindau (VHL) E3 ligase. Therefore, a direct comparison of its performance with other established VHL ligands is not possible at this time.

This guide will instead focus on a detailed comparison of two widely used VHL ligands, VH032 and VH298, to illustrate the key performance parameters and experimental data necessary for the evaluation of any potential VHL ligand.

Quantitative Comparison of VHL Ligands

The binding affinity of a ligand to the VHL protein is a primary indicator of its potential utility in a PROTAC. This is typically quantified by the dissociation constant (K_d) or the half-maximal inhibitory concentration (IC_{50}). Lower values indicate a stronger binding affinity.

Ligand	Binding Affinity (K_d) to VHL	Assay Method	Reference
VH032	185 nM	Isothermal Titration Calorimetry (ITC)	[1]
454 nM	Fluorescence Polarization (FP)	[1]	
VH298	80-90 nM	Isothermal Titration Calorimetry (ITC) & Fluorescence Polarization (FP)	[2][3]

Ligand	IC_{50}	Assay Method	Reference
VH032	77.8 nM	Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)	[1]
VH298	44.0 nM	Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)	[1]

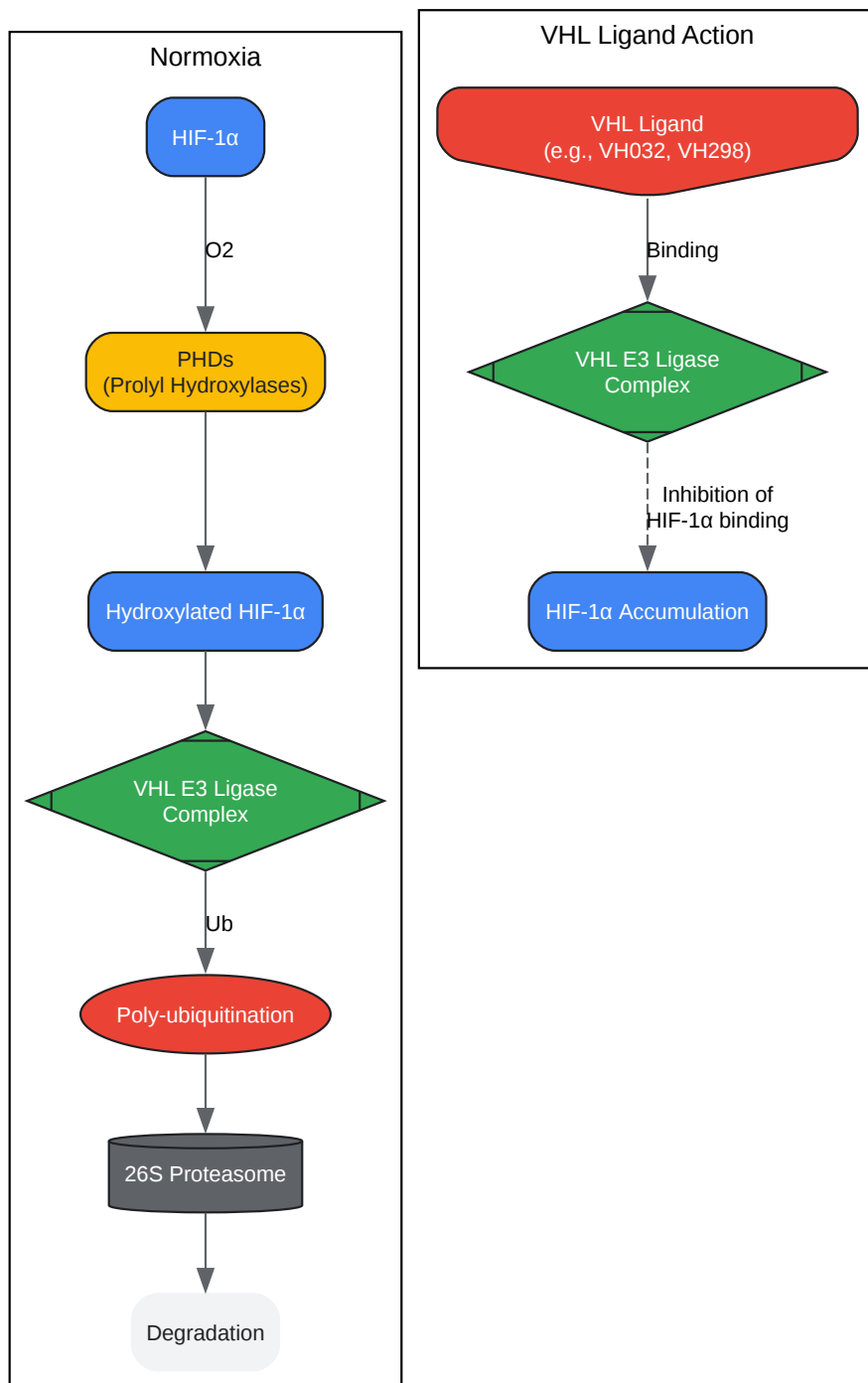
Signaling Pathways and Experimental Workflows

To understand the context in which VHL ligands operate, it is essential to visualize the relevant biological pathways and experimental procedures.

VHL-HIF Signaling Pathway

Under normal oxygen conditions (normoxia), the VHL protein is a key regulator of the Hypoxia-Inducible Factor (HIF-1 α). VHL recognizes and binds to hydroxylated HIF-1 α , leading to its ubiquitination and proteasomal degradation. VHL ligands function by mimicking the hydroxylated proline residue of HIF-1 α , thereby competitively inhibiting the VHL/HIF-1 α interaction.

VHL-HIF Signaling Pathway

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Caption: VHL-HIF signaling under normoxia and the mechanism of VHL ligand inhibition.

PROTAC Mechanism of Action

VHL ligands are integral components of PROTACs. The PROTAC molecule forms a ternary complex with the VHL E3 ligase and a target protein, leading to the target's degradation.



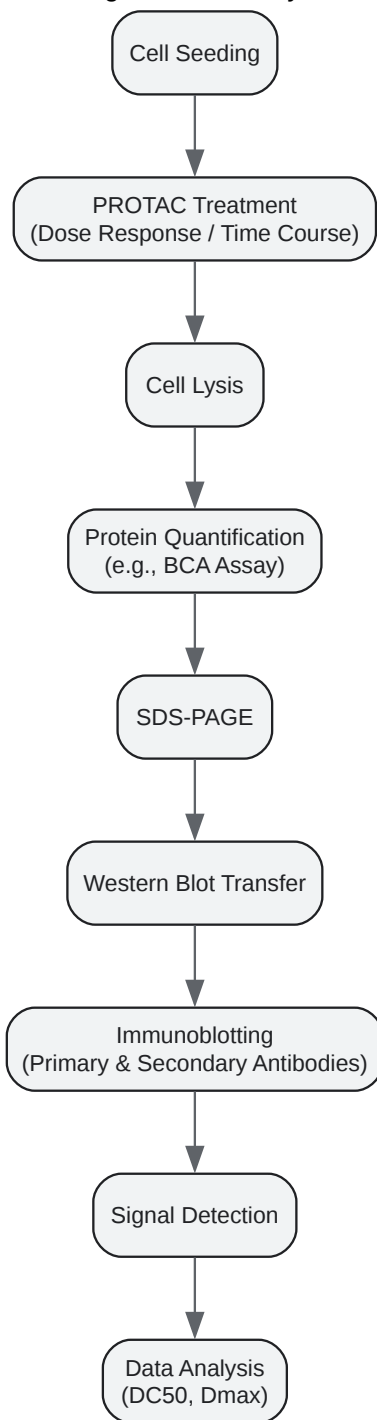
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Caption: General mechanism of a VHL-based PROTAC.

Experimental Workflow for Cellular Degradation Assay

A key experiment to evaluate a PROTAC's effectiveness is the cellular degradation assay, often analyzed by Western Blot.

Cellular Degradation Assay Workflow

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